EB 47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EB 47 is a potent and selective inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), also known as ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD-1). This compound mimics the substrate nicotinamide adenine dinucleotide (NAD+) and extends from the nicotinamide to the adenosine subsite. It has an inhibitory concentration (IC50) value of 45 nanomolar (nM) for PARP-1 and shows modest potency against ARTD5 with an IC50 value of 410 nM .
Mechanism of Action
Target of Action
EB-47 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), also known as ARTD-1. PARP-1 is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death. It plays a crucial role in the repair of single-strand DNA breaks by recruiting and activating other DNA repair proteins .
Mode of Action
EB-47 mimics the structure of NAD+, the natural substrate of PARP-1. It binds to the NAD+ binding site of PARP-1, thereby inhibiting its activity. This inhibition prevents PARP-1 from synthesizing poly (ADP-ribose) chains, which are essential for recruiting DNA repair proteins to sites of damage. As a result, DNA repair is compromised, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells deficient in BRCA1/2 genes .
Biochemical Pathways
The primary biochemical pathway affected by EB-47 is the DNA damage response (DDR) pathway. By inhibiting PARP-1, EB-47 disrupts the repair of single-strand DNA breaks. This leads to the formation of double-strand breaks during DNA replication, which are more lethal to cells. The accumulation of DNA damage activates cell death pathways, including apoptosis .
Pharmacokinetics
EB-47 exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It has a high bioavailability, allowing it to effectively reach and inhibit PARP-1 in target tissues. The compound is metabolized primarily in the liver and excreted via the kidneys .
Result of Action
At the molecular level, EB-47’s inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage. This triggers cell cycle arrest and apoptosis, particularly in cancer cells with defective DNA repair mechanisms. At the cellular level, this results in reduced tumor growth and increased sensitivity to other DNA-damaging agents, making EB-47 a promising candidate for combination therapies in cancer treatment .
Action Environment
The efficacy and stability of EB-47 can be influenced by various environmental factors. For instance, the presence of other DNA-damaging agents can enhance its effectiveness by increasing the burden of DNA damage. Additionally, the compound’s stability can be affected by pH, temperature, and the presence of metabolic enzymes. Understanding these factors is crucial for optimizing the therapeutic use of EB-47 .
EB-47 represents a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. Its ability to selectively inhibit PARP-1 and induce cell death in cancer cells highlights its potential as a valuable addition to the arsenal of anticancer agents.
: Immune System Research : Oxford Academic Journal : MedChemExpress
Biochemical Analysis
Biochemical Properties
EB 47 plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1. This enzyme is responsible for the poly(ADP-ribosyl)ation of proteins, a post-translational modification that is essential for DNA repair and genomic stability. This compound interacts with PARP-1 by mimicking NAD+, binding to the enzyme’s active site, and preventing its activity. This inhibition leads to the accumulation of DNA damage and can induce cell death in cancer cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell death by inhibiting DNA repair mechanisms, leading to the accumulation of DNA damage. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to decrease the number of embryo implantation sites and blastocysts in in vivo studies, indicating its potential impact on reproductive processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PARP-1, where it mimics NAD+ and inhibits the enzyme’s activity. This inhibition prevents the poly(ADP-ribosyl)ation of target proteins, leading to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound has been shown to inhibit other PARP family members, such as ARTD5, although with lower potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory activity over extended periods. In in vitro studies, this compound has been shown to decrease the number of embryo implantation sites and blastocysts over a five-day period, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 activity and induces DNA damage in cancer cells. At higher doses, this compound can cause toxic or adverse effects, such as decreased embryo implantation and blastocyst formation. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and genomic stability. By inhibiting PARP-1, the compound affects the poly(ADP-ribosyl)ation of proteins, a critical post-translational modification in DNA repair processes. This inhibition can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to mimic NAD+ allows it to efficiently bind to PARP-1 and other PARP family members, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s targeting signals and post-translational modifications direct it to the nucleus, allowing it to interact with PARP-1 and inhibit its activity. This subcellular localization is essential for the compound’s function in DNA repair and genomic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EB 47 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
EB 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated analogs.
Scientific Research Applications
EB 47 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.
Biology: Employed in cellular assays to investigate the role of PARP-1 in various biological processes, including cell death and survival.
Medicine: Explored as a potential therapeutic agent for diseases where PARP-1 is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting PARP-1 and related enzymes.
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP-1 inhibitor used in the treatment of certain cancers.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Niraparib: A selective PARP-1 and PARP-2 inhibitor used in cancer therapy.
Uniqueness of EB 47
This compound is unique due to its high selectivity for PARP-1 over other PARP family members, such as ARTD5. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to mimic NAD+ and extend from the nicotinamide to the adenosine subsite provides a distinct mechanism of inhibition compared to other PARP inhibitors .
Properties
IUPAC Name |
2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQSDIMNDTMII-LLGQWWOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N9O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.